Scientific Field: Biomedical Science
Summary of Application: Phenylboronic acid (PBA) and its moieties are known to form covalent bonds with polyol compounds and have thus allured researchers owing to their enormous potential.
Methods of Application: The primary amine group or the hydroxyl group of Chitosan (CS) is chemically modified to achieve a specific biomedical application.
Results or Outcomes: An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent.
Scientific Field: Nanobiotechnology
Summary of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP).
Methods of Application: The drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP).
Results or Outcomes: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment.
Scientific Field: Analytical Chemistry
Summary of Application: Boronic acids, including phenylboronic acid and its derivatives, are increasingly used in various sensing applications due to their ability to form covalent bonds with polyol compounds.
Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection.
Results or Outcomes: Boronic acids have been used for electrophoresis of glycated molecules.
Scientific Field: Medicinal Chemistry
Summary of Application: Boronic acids have been used in various therapeutic applications, including the development of therapeutics.
Methods of Application: Boronic acids interfere in signaling pathways, inhibit enzymes, and are used in cell delivery systems.
Results or Outcomes: Boronic acids have shown potential in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics.
Scientific Field: Synthetic Chemistry
Summary of Application: Boronic acids are used in synthetic chemistry for various purposes.
Methods of Application: Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin.
Scientific Field: Biochemistry
Summary of Application: Boronic acids are used for biological labelling.
Methods of Application: Boronic acids interfere in signalling pathways, inhibit enzymes, and are used in cell delivery systems.
Results or Outcomes: Boronic acids have shown potential in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics.
4-(Propargylaminocarbonyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a propargylaminocarbonyl group attached to a phenylboronic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 203.0 g/mol . This compound is typically a solid at room temperature and is expected to be soluble in polar organic solvents, making it useful in various chemical applications.
Further research is needed to elucidate the specific biological activities associated with this compound.
The synthesis of 4-(Propargylaminocarbonyl)phenylboronic acid typically involves several steps:
This comparison highlights the unique aspects of 4-(Propargylaminocarbonyl)phenylboronic acid, particularly its dual functionality that may enhance its reactivity and applicability in various fields.
Interaction studies involving 4-(Propargylaminocarbonyl)phenylboronic acid focus primarily on its reactivity with various substrates and its potential enzyme interactions. The compound's ability to form complexes with metal ions or other organic molecules could be explored further to understand its behavior in biological systems or catalytic processes.
Several compounds share structural similarities with 4-(Propargylaminocarbonyl)phenylboronic acid, including:
| Compound Name | Structural Features |
4-(Propargylaminocarbonyl)phenylboronic acid represents an important chemical compound in organic synthesis, featuring both a boronic acid moiety and a propargyl amide functional group. This article explores the various synthetic routes, modern approaches, and optimization techniques for the preparation of this versatile compound. Traditional Synthesis Routes from Phenylmagnesium Bromide PrecursorsThe classical approach to synthesizing 4-(propargylaminocarbonyl)phenylboronic acid begins with the preparation of phenylboronic acid derivatives using Grignard reagents, specifically phenylmagnesium bromide [1]. This traditional method involves a two-step process where the phenylmagnesium bromide reacts with a trialkyl borate, followed by hydrolysis to form the corresponding boronic acid [1] [2]. The general reaction scheme proceeds as follows:
For the specific synthesis of 4-(propargylaminocarbonyl)phenylboronic acid, the process requires careful temperature control, typically between -10°C and 0°C during the addition of the Grignard reagent to the borate ester [3]. The reaction mixture is typically stirred for approximately 30 minutes to ensure complete formation of the boronic ester intermediate [3]. A critical aspect of this traditional approach is the hydrolysis step, which is commonly performed using aqueous sulfuric acid (10%) [3]. This step requires careful monitoring as it significantly impacts the yield and purity of the final product [3] [4]. The hydrolysis reaction mixture is typically stirred for 30 minutes and then allowed to settle, resulting in phase separation [3]. Table 1: Reaction Conditions for Traditional Phenylboronic Acid Synthesis
The traditional method, while effective, presents several challenges including sensitivity to moisture and oxygen, requiring careful handling of the Grignard reagent [1]. Additionally, the method often results in moderate yields (65-70%) of phenylboronic acid derivatives, necessitating further optimization for industrial-scale production [3] [4]. Modern Transition Metal-Catalyzed Coupling ApproachesRecent advances in synthetic organic chemistry have led to the development of more efficient transition metal-catalyzed approaches for the synthesis of boronic acid derivatives, including 4-(propargylaminocarbonyl)phenylboronic acid [6]. These modern methods offer advantages such as milder reaction conditions, higher functional group tolerance, and improved regioselectivity [6] [4]. One significant advancement is the palladium-catalyzed borylation reaction, also known as the Miyaura borylation [7]. This approach enables the direct conversion of aryl halides to boronic esters under relatively mild conditions [7]. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ [7] [8]. The general mechanism of the Miyaura borylation involves:
For the synthesis of 4-(propargylaminocarbonyl)phenylboronic acid, this approach can be applied to 4-bromobenzamide derivatives bearing the propargyl group [8]. The reaction typically requires a base such as potassium acetate and is conducted in polar solvents like dimethylformamide or dioxane [7]. A continuous flow method using a multijet oscillating disc reactor system has also been developed for the synthesis of phenylboronic acids at cryogenic temperatures [4] [8]. This approach offers advantages for industrial-scale production, including shorter residence times compared to batch operations and improved control over reaction parameters [4]. Table 2: Comparison of Transition Metal-Catalyzed Borylation Methods
Another innovative approach involves copper-mediated cross-coupling reactions of phenylboronic acids [9]. While traditionally used for carbon-nitrogen bond formation, these methods can be adapted for the synthesis of functionalized phenylboronic acid derivatives [9]. The copper-catalyzed reactions offer advantages such as lower catalyst cost compared to palladium and the ability to operate under aerobic conditions [9]. Statistical experimental design and multivariate regression have been employed to optimize these transition metal-catalyzed processes, resulting in improved yields and selectivity [8]. These modern approaches have enabled the production of phenylboronic acid derivatives in quantities of up to 2.0 kg per day in continuous flow systems [8]. Propargyl Group Incorporation StrategiesThe incorporation of the propargyl group to form 4-(propargylaminocarbonyl)phenylboronic acid requires specific synthetic strategies that preserve the boronic acid functionality while introducing the propargylamine moiety [10] [11]. Several approaches have been developed for this critical step in the synthesis. One common method involves the amide coupling between 4-carboxyphenylboronic acid and propargylamine [12] [13]. This approach typically employs carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [12] [14]. The reaction proceeds through the activation of the carboxylic acid to form an O-acylisourea intermediate, which then reacts with propargylamine to form the amide bond [14]. The general mechanism for carbodiimide-mediated amide formation includes:
Alternative approaches for propargyl group incorporation include:
Table 3: Propargyl Group Incorporation Methods and Conditions
For the specific synthesis of 4-(propargylaminocarbonyl)phenylboronic acid, the carbodiimide coupling method is often preferred due to its compatibility with the boronic acid functionality [12] [14]. However, the boronic acid group can potentially interfere with the coupling reaction by forming complexes with the carbodiimide or the activated intermediate [17]. To address this issue, the boronic acid can be temporarily protected as a pinacol ester during the coupling reaction [18]. Recent advances in propargyl group incorporation include copper-catalyzed oxidative amidation of terminal alkynes with nitrones, which provides a more direct route to N-propargyl amides [19]. Additionally, rhodium-catalyzed asymmetric hydroalkynylation of enamides has been developed for the enantioselective synthesis of propargyl amides [20]. Purification Techniques and Yield OptimizationThe purification of 4-(propargylaminocarbonyl)phenylboronic acid presents unique challenges due to the presence of both the boronic acid and propargyl amide functionalities [21] [22]. Effective purification is critical for obtaining high-purity material suitable for further synthetic applications [22]. One of the most common purification methods involves the formation of boronic acid salts [22]. This approach exploits the Lewis acidic nature of the boronic acid group, which can form stable salts with bases such as sodium or potassium hydroxide [22] [21]. The general procedure involves:
This salt formation method is particularly effective for removing organic impurities and has been shown to improve purity levels significantly [22]. Recrystallization techniques are also widely employed for the purification of boronic acid derivatives [5] [23]. For 4-(propargylaminocarbonyl)phenylboronic acid, recrystallization from hot water, ethanol, or mixed solvent systems can provide high-purity material [5]. The anti-solvent recrystallization approach, using acetone as the anti-solvent, has been reported to achieve purity levels exceeding 99.9% for related boronic acid compounds [24]. Table 4: Purification Methods for Boronic Acid Derivatives
Chromatographic purification of boronic acids can be challenging due to their tendency to streak on standard silica gel [23]. However, specialized approaches such as boric acid-impregnated silica gel have been developed to improve chromatographic separation [18]. This method involves doping the silica gel with boric acid, which suppresses the over-adsorption of boronic acid compounds and improves separation efficiency [18]. For analytical purposes, high-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of boronic acids [25] [26]. These methods often employ C18 columns with acetonitrile/water mobile phases containing ammonium acetate buffer [26]. Post-column derivatization with alizarin has been shown to enable selective detection of boronic acids with high sensitivity [25]. Yield optimization for the synthesis of 4-(propargylaminocarbonyl)phenylboronic acid involves careful control of reaction parameters across all synthetic steps [8] [4]. Key factors affecting yield include:
Statistical experimental design and multivariate regression analysis have been employed to optimize reaction conditions, particularly for continuous flow processes [8]. These approaches have enabled significant improvements in yield and throughput for the production of phenylboronic acid derivatives [8] [4]. The solubility characteristics of 4-(Propargylaminocarbonyl)phenylboronic acid can be analyzed through comparison with related phenylboronic acid derivatives and understanding of structure-solubility relationships in this compound class. Based on structural analysis and comparison with related compounds, 4-(Propargylaminocarbonyl)phenylboronic acid exhibits moderate water solubility. The parent phenylboronic acid shows a water solubility of approximately 1.86 g/100g H₂O at 20°C [1], which serves as a baseline for comparison. The presence of the propargylaminocarbonyl substituent introduces several key structural features that influence solubility: The amide functional group (-CONH-) contributes to water solubility through hydrogen bonding capabilities [2]. This polar group can form hydrogen bonds with water molecules, enhancing the compound's hydrophilic character. Additionally, the terminal alkyne group (-C≡C-H) provides a hydrogen bond donor site, further contributing to water interaction [3]. Organic Solvent Solubility Phenylboronic acids generally exhibit high solubility in polar organic solvents and moderate to low solubility in non-polar systems [4] [5]. For 4-(Propargylaminocarbonyl)phenylboronic acid, the following solubility pattern is expected:
The compound's solubility in polar solvents is enhanced by the amide linkage, which can participate in both hydrogen bond donation and acceptance. Research on similar boronic acid amide derivatives demonstrates that amide groups significantly increase solubility in polar media through internal and external hydrogen bonding mechanisms [2]. pH-Dependent Solubility The solubility of 4-(Propargylaminocarbonyl)phenylboronic acid exhibits strong pH dependence, characteristic of all boronic acids. In acidic conditions (pH < 7), the compound exists predominantly in its neutral trigonal form, while in basic conditions (pH > 8), it converts to the tetrahedral boronate anion [6] [7]. This anionic form shows dramatically increased water solubility due to enhanced ionic character and stronger hydration shell formation. Thermal Stability and Dehydration BehaviorDehydration Characteristics 4-(Propargylaminocarbonyl)phenylboronic acid undergoes thermal dehydration following the general pattern established for phenylboronic acid derivatives. The dehydration process involves the condensation of three boronic acid molecules to form a cyclic boroxine structure with the elimination of water: 3 R-B(OH)₂ → R₃B₃O₃ + 3 H₂O Based on literature data for phenylboronic acid systems, dehydration initiation occurs around 90°C, with rapid dehydration beginning at elevated temperatures [1] [8]. For para-methoxyphenylboronic acid, fast dehydration starts at approximately 90°C [1], providing a reference point for the target compound.Thermal Decomposition Profile The thermal stability of 4-(Propargylaminocarbonyl)phenylboronic acid is influenced by multiple structural components:
The presence of the propargylaminocarbonyl group introduces additional thermal events. The amide linkage typically shows thermal stability up to 200-250°C, while the terminal alkyne group may undergo polymerization or cyclization reactions at elevated temperatures [3]. Dehydration Thermodynamics Computational studies on boronic acid dehydration reactions indicate that the process is generally endothermic in vacuum conditions, with enthalpy changes ranging from +6 to +13 kcal/mol for various substituted phenylboronic acids [8] [9]. The dehydration of 4-(Propargylaminocarbonyl)phenylboronic acid is expected to follow similar thermodynamic patterns, with the reaction being driven by entropy gain from water elimination. Stability Under Different Atmospheric Conditions Research demonstrates that phenylboronic acids show enhanced thermal stability under inert atmospheres compared to air [10]. The presence of oxygen accelerates decomposition through oxidative pathways, while inert conditions allow for controlled dehydration without unwanted side reactions. For 4-(Propargylaminocarbonyl)phenylboronic acid, the terminal alkyne functionality may be particularly susceptible to oxidative degradation. Acid-Base Characteristics and pH-Dependent ReactivitypKa Determination and Substituent Effects The acid-base behavior of 4-(Propargylaminocarbonyl)phenylboronic acid is governed by the boronic acid moiety's equilibrium between trigonal neutral and tetrahedral anionic forms. The parent phenylboronic acid exhibits a pKa of 8.8 ± 0.1 [11] [6], serving as the baseline for substituent effect analysis. The propargylaminocarbonyl substituent at the para position contains both electron-withdrawing (carbonyl) and electron-donating (amide nitrogen) components. Based on Hammett correlation analysis for substituted phenylboronic acids [12], the overall effect is expected to be mildly electron-withdrawing, resulting in a pKa lower than the parent compound.
pH-Dependent Structural Transitions The compound undergoes a characteristic pH-dependent structural transition: Acidic Conditions (pH < 7):
Basic Conditions (pH > 8):
Reactivity Patterns The pH-dependent reactivity of 4-(Propargylaminocarbonyl)phenylboronic acid follows established patterns for boronic acids. Research demonstrates that phenylboronic acid shows maximum reactivity toward diols and other nucleophiles at pH values above its pKa [13] [14]. For the target compound, optimal reactivity is expected in the pH range of 8-10. The amide substituent may provide additional reactivity through internal catalysis mechanisms. Studies on boronic acid amide derivatives show that proximal amide groups can catalyze boronate ester formation and hydrolysis through hydrogen bonding and coordination effects [2]. Binding Affinity Modulation The electronic effects of the propargylaminocarbonyl substituent influence the compound's binding affinity toward various substrates. Electron-withdrawing groups generally increase Lewis acidity, enhancing binding strength to Lewis bases such as diols and hydroxamic acids [15]. The estimated binding constants for sugar recognition are expected to be 2-5 fold higher than the parent phenylboronic acid. Spectroscopic Fingerprints (FT-IR, Raman, NMR)Fourier Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum of 4-(Propargylaminocarbonyl)phenylboronic acid exhibits characteristic absorption bands that provide structural fingerprinting:
The boronic acid O-H stretching region shows characteristic broadening due to hydrogen bonding effects, both intramolecular and intermolecular [16] [17]. The presence of the amide group introduces additional hydrogen bonding complexity, potentially affecting the O-H stretch profile. Raman Spectroscopy Raman spectroscopy provides complementary vibrational information with different selection rules:
The terminal alkyne C≡C stretch is particularly prominent in Raman spectroscopy due to the high polarizability of the triple bond [18]. This provides a diagnostic peak for structural confirmation. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR Characteristics: The ¹H NMR spectrum shows distinct regions for different proton environments:
The aromatic protons ortho to the boronic acid group typically appear more downfield due to the electron-withdrawing effect of boron [19] [20]. The amide NH and boronic acid OH protons show pH-dependent chemical shifts and may exchange with D₂O. ¹³C NMR Characteristics:
¹¹B NMR Spectroscopy: ¹¹B NMR provides critical information about boron hybridization and coordination:
The ¹¹B chemical shift is sensitive to pH changes and can be used to monitor acid-base equilibria and complexation with diols [21] [22]. In the presence of coordinating solvents or ligands, additional peaks may appear due to solvent insertion or complex formation. Spectroscopic pH Studies pH-dependent NMR studies reveal the dynamic equilibrium between trigonal and tetrahedral forms. The transition typically occurs over a pH range of 2 units centered around the pKa value [21]. For 4-(Propargylaminocarbonyl)phenylboronic acid, this transition is expected between pH 6.8-9.2, with the midpoint around pH 8.0. Mass Spectrometry While not requested in the scope, mass spectrometry provides molecular ion confirmation at m/z 203 for the target compound, with characteristic fragmentation patterns showing loss of B(OH)₂ (m/z 60) and formation of the propargylaminocarbonyl cation fragment. Wikipedia
{4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid
Dates
Last modified: 08-16-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|